Ethyl LipotF

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

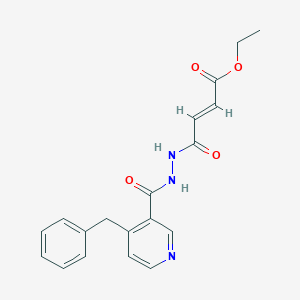

ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-2-26-18(24)9-8-17(23)21-22-19(25)16-13-20-11-10-15(16)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,21,23)(H,22,25)/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKLGMSFWAEOPR-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Alpha-Lipoate and its Biologically Active Form, Alpha-Lipoic Acid

Audience: Researchers, scientists, and drug development professionals.

Note: The compound "Ethyl LipotF" is not found in the scientific literature and is presumed to be a typographical error. This guide focuses on Ethyl alpha-lipoate , the ethyl ester of alpha-lipoic acid, and its biologically active form, alpha-lipoic acid (ALA) . The biological effects of ethyl alpha-lipoate are primarily attributed to its hydrolysis product, ALA.

Chemical Structure and Properties

Ethyl alpha-lipoate is the ethyl ester of alpha-lipoic acid.

Chemical Structure of Ethyl Alpha-Lipoate:

Chemical Structure of Alpha-Lipoic Acid:

-

Molecular Formula: C₈H₁₄O₂S₂

-

Molecular Weight: 206.32 g/mol

-

Synonyms: Thioctic acid, 1,2-dithiolane-3-pentanoic acid[3]

Synthesis

Synthesis of Ethyl Alpha-Lipoate

A common method for the synthesis of alpha-lipoic acid involves the preparation of ethyl lipoate as an intermediate, which is then hydrolyzed. The synthesis of ethyl lipoate starts from 6,8-dichloro-octanoic acid ethyl ester.[3]

Experimental Protocol: Synthesis of Ethyl Lipoate [3]

-

Preparation of Sodium Polysulfide Solution: A 3M solution of sodium sulfide is prepared by dissolving sodium sulfide in distilled water with heating below 50°C. Sulfur is then added to this solution to a final concentration of 3.5 M to obtain a mixed sodium polysulfide solution.[3]

-

Reaction Setup: 6,8-dichloro-octanoic acid ethyl ester is dissolved in distilled water to a concentration of 3M in a photoreactor. A phase transfer catalyst is added, and the solution is heated to 82-84°C with stirring.[3]

-

Cyclization Reaction: The mixed sodium polysulfide solution is added dropwise to the heated solution of 6,8-dichloro-octanoic acid ethyl ester over 180 minutes. The reaction is carried out under photocatalysis using a 1000W xenon lamp with a 680nm cut-off filter, and the reaction mixture is stirred at 200 rpm.[3]

-

Work-up: After the cyclization is complete, sodium sulfite is added to the reactor to a concentration of 0.45 M, and the reaction proceeds under photocatalysis at 86-90°C for 60 minutes. The reaction solution is then extracted at 80-90°C. The organic layer is diluted with toluene, and the aqueous layer is extracted with toluene. The combined toluene layers are concentrated to a constant weight to yield ethyl lipoate.[3]

Synthesis of Alpha-Lipoic Acid

Alpha-lipoic acid is obtained by the hydrolysis of ethyl lipoate.[3]

Biological Activity and Signaling Pathways

Alpha-lipoic acid is a potent antioxidant that participates in various cellular signaling pathways. Its antioxidant activity stems from its ability to scavenge reactive oxygen species (ROS) and its capacity to regenerate other endogenous antioxidants like vitamin C and glutathione.[4][5]

Signaling Pathways Modulated by Alpha-Lipoic Acid

Alpha-lipoic acid has been shown to modulate several key signaling pathways involved in inflammation, cellular stress response, and metabolism.

-

NF-κB Signaling Pathway: ALA can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition can occur through metal chelation and by blocking virus-induced increases in NF-κB activity, thereby reducing the production of pro-inflammatory cytokines.[6]

-

AMPK/mTOR Signaling Pathway: ALA activates the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway. This leads to reduced cell growth and proliferation and promotes autophagy.[6]

-

Keap1-Nrf2 Signaling Pathway: ALA activates the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. By modifying Keap1, ALA promotes the nuclear translocation of Nrf2, which then activates the expression of antioxidant response element (ARE)-driven genes.[6]

-

PI3K/Akt Signaling Pathway: ALA can activate the PI3K/Akt signaling pathway, which is involved in cell survival and can protect against endoplasmic reticulum stress-induced cell death.[7]

-

MAPK Signaling Pathway: ALA has been shown to inhibit adipocyte differentiation by modulating the activity of pro-adipogenic transcription factors through the activation of MAPK pathways.[8] It can also suppress histone-induced inflammation by inhibiting ERK and p38 MAPK activation.[9]

Diagram of Key Signaling Pathways Modulated by Alpha-Lipoic Acid:

Caption: Key signaling pathways modulated by Alpha-Lipoic Acid.

Quantitative Data

The biological activity of alpha-lipoic acid has been quantified in various assays.

| Assay Type | Compound | Result (IC₅₀ or EC₅₀) | Reference |

| DPPH Radical Scavenging | Lipoic Acid Ester Derivatives (e.g., 3w) | Close to Vitamin C and Trolox | --INVALID-LINK--[10] |

| ABTS Radical Scavenging | Lipoic Acid Ester Derivatives (e.g., 3w) | Close to Vitamin C and Trolox | --INVALID-LINK--[10] |

| Ferric Reducing Antioxidant Power (FRAP) | Lipoic Acid Ester Derivatives (e.g., 3w) | Stronger than Vitamin C and Trolox | --INVALID-LINK--[10] |

| Hydroxyl Radical Scavenging | Lipoic Acid Ester Derivatives (e.g., 3w) | Stronger than Trolox | --INVALID-LINK--[10] |

Experimental Protocols

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

A 75 µM solution of DPPH in methanol is prepared.[11]

-

The sample solutions are prepared at different concentrations.

-

50 µL of each sample solution is added to 0.950 mL of the DPPH solution and incubated in the dark for 30 minutes.[11]

-

The absorbance is measured at 517 nm against a blank (50 µL of pure ethanol).[11]

-

The percentage of scavenging activity is calculated.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

The ABTS radical cation (ABTS•+) is produced by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

10 µL of the antioxidant solution is added to 1.0 mL of the diluted ABTS•+ solution.[11]

-

The absorbance is measured at 734 nm after a set incubation time.

-

The percentage of scavenging activity is calculated.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Alpha-Lipoic Acid Quantification

-

Method 1 (HPLC-UV):

-

Method 2 (HPLC-ELSD):

Experimental Workflow for HPLC Analysis:

Caption: General workflow for HPLC analysis of Alpha-Lipoic Acid.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Synthesis of Alpha lipoic acid_Chemicalbook [chemicalbook.com]

- 4. alpha-Lipoic acid as a biological antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alpha-lipoic acid inhibits endoplasmic reticulum stress-induced cell death through PI3K/Akt signaling pathway in FRTL5 thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-lipoic acid inhibits adipocyte differentiation by regulating pro-adipogenic transcription factors via mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha-Lipoic Acid Suppresses Extracellular Histone-Induced Release of the Infammatory Mediator Tumor Necrosis Factor-α by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scirp.org [scirp.org]

- 13. Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography [scirp.org]

- 14. jampr.journals.ekb.eg [jampr.journals.ekb.eg]

Ethyl Lipoate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on Ethyl Lipoate, Focusing on its Physicochemical Properties, Synthesis, and Applications with an Emphasis on its Role in Polymer Chemistry and Inferred Biological Activity.

Introduction

Ethyl lipoate, the ethyl ester of alpha-lipoic acid, is a synthetically modified derivative of a naturally occurring antioxidant. While alpha-lipoic acid has been extensively studied for its role in mitochondrial metabolism and its therapeutic potential in conditions associated with oxidative stress, ethyl lipoate has garnered significant interest in the field of polymer chemistry. Its unique structure, featuring a reactive disulfide bond within a five-membered ring, allows it to act as a cleavable comonomer in the synthesis of degradable and self-healing polymers. This technical guide provides a comprehensive overview of ethyl lipoate, including its chemical properties, synthesis protocols, and established applications in materials science. It also explores the inferred biological activities of ethyl lipoate, drawing parallels with its well-characterized parent compound, alpha-lipoic acid, to offer insights for researchers in drug development.

Physicochemical Properties and Identification

A clear identification of ethyl lipoate is crucial for research and development. The most commonly referenced form is the R-enantiomer, ethyl (R)-(+)-α-lipoate.

| Property | Value | Reference |

| CAS Number | 104726-74-1 (for ethyl (R)-(+)-α-lipoate) | |

| Molecular Formula | C10H18O2S2 | |

| Molecular Weight | 234.38 g/mol | |

| Appearance | Yellow oil | [1] |

Synthesis of Ethyl Lipoate

The synthesis of ethyl lipoate from alpha-lipoic acid is a critical step for its application in various fields. Two primary methods have been described in the literature: Steglich esterification and a more environmentally friendly Fischer esterification.

Experimental Protocol: Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

-

alpha-Lipoic acid

-

Ethanol

-

Dichloromethane (DCM)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Ethyl acetate

-

Hexane

-

Ice bath

-

Standard laboratory glassware

-

Vacuum filtration apparatus

-

Rotary evaporator

-

Silica for column chromatography

Procedure:

-

In a 250 mL round-bottomed flask, dissolve alpha-lipoic acid (5 g, 0.024 mol) and ethanol (4.2 mL, 0.073 mol) in DCM (20 mL). Place the flask in an ice bath and stir for 10 minutes.[1]

-

In a separate beaker, dissolve DCC (5 g, 0.024 mol) in DCM (20 mL). Add this solution to the lipoic acid/ethanol mixture. Continue stirring over ice for another 10 minutes.[1]

-

Prepare a solution of DMAP (0.2961 g, 0.0024 mol) in DCM (10 mL). Add this solution dropwise to the main reaction flask. A precipitate will form.[1]

-

Stir the reaction mixture for an additional hour over ice, then allow it to warm to room temperature and stir for 24 hours.[1]

-

Remove the white precipitate (dicyclohexylurea) by vacuum filtration.[1]

-

Concentrate the yellow filtrate under vacuum using a rotary evaporator.[1]

-

Purify the crude product by silica column chromatography using a mixture of ethyl acetate and hexane (5% v/v ethyl acetate) as the eluent.[1]

-

The final product is isolated as a yellow oil. A typical yield is around 78%.[1]

Experimental Protocol: Greener Fischer Esterification

This optimized method offers a higher yield and a significantly lower environmental impact factor compared to traditional methods.

Materials:

-

alpha-Lipoic acid

-

Ethanol

-

An acidic catalyst (e.g., diphenyl phosphate, though others can be screened)

-

Solvent (e.g., acetone)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

While a specific detailed public protocol for this greener synthesis is part of ongoing research, the principles involve reacting lipoic acid with an excess of ethanol in the presence of a benign acid catalyst under conditions that favor ester formation, likely involving reflux followed by standard workup procedures to isolate the ethyl lipoate. This approach has been reported to be scalable to a 100-gram scale with a yield of over 80%.[2]

Applications in Polymer Chemistry

Ethyl lipoate's primary application is as a comonomer in radical polymerization to create polymers with degradable disulfide bonds in their backbones. This is of particular interest for developing sustainable materials and for biomedical applications like drug delivery systems.

Experimental Protocol: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and low dispersity.

Materials:

-

n-Butyl acrylate (n-BA), inhibitor removed

-

Ethyl lipoate (ELp)

-

Azobisisobutyronitrile (AIBN) as an initiator

-

2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as a RAFT agent

-

Anisole as a solvent

-

N,N-Dimethylformamide (DMF) as an internal standard for NMR

-

Sealed vials

-

Nitrogen source for degassing

-

Heating apparatus (e.g., oil bath)

Procedure for Kinetic Studies:

-

In a 25 mL vial, combine n-BA (1 mL, 7.0 mmol), AIBN (0.0038 g, 0.023 mmol), DDMAT (0.0212 g, 0.05 mmol), anisole (1 mL), and ethyl lipoate (0.355 mL, 1.7 mmol).[1]

-

Add a few drops of DMF as an internal standard for 1H NMR analysis.[1]

-

Seal the vial and degas the mixture with nitrogen for 20 minutes.[1]

-

Place the vial in a preheated oil bath at 65 °C.[1]

-

Take samples at regular time intervals to monitor monomer conversion and polymer molecular weight via 1H NMR and Gel Permeation Chromatography (GPC), respectively.[1]

Experimental Protocol: Degradation of Ethyl Lipoate-Containing Polymers

The disulfide bonds introduced by ethyl lipoate can be cleaved, leading to the degradation of the polymer.

Materials:

-

Polymer sample containing ethyl lipoate units

-

Tetrahydrofuran (THF)

-

2,2'-(Ethylenedioxy)diethanethiol (EDDET)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Nitrogen source

Procedure:

-

Place a dried gel sample (50-120 mg, corresponding to 1 equivalent of ethyl lipoate) in a vial.[1]

-

Add THF (4 mL), EDDET (3 equivalents), and DBU (1 equivalent).[1]

-

Gently mix the contents, seal the vial, and degas with nitrogen for 15 minutes.[1]

-

Let the mixture stand at room temperature for 24 hours to allow for degradation.[1]

Logical Workflow for Polymer Synthesis and Degradation

Caption: Workflow of degradable polymer synthesis and degradation.

Biological Activity and Signaling Pathways (Inferred from Alpha-Lipoic Acid)

Direct research into the specific biological activities of ethyl lipoate is limited. However, it is widely presumed to act as a more lipophilic prodrug of alpha-lipoic acid, meaning it is likely metabolized in the body to release the active parent compound. The ethyl ester group increases its fat solubility, which may enhance its ability to cross cell membranes. A study on a different modified lipoate, "LA-Plus," showed that altering the carboxylic acid group could increase cellular uptake and result in more potent immunomodulatory activity.[3]

The biological effects of alpha-lipoic acid are well-documented and are attributed to both the oxidized (lipoic acid) and reduced (dihydrolipoic acid, DHLA) forms.

Antioxidant Mechanisms

Alpha-lipoic acid is often referred to as a "universal antioxidant" because it is soluble in both water and fat. Its antioxidant properties are multifaceted:

-

Direct Radical Scavenging: Both lipoic acid and DHLA can neutralize a variety of reactive oxygen species (ROS).

-

Regeneration of Other Antioxidants: DHLA can regenerate other endogenous antioxidants, such as vitamin C and vitamin E, from their radical forms, and it can also increase intracellular glutathione levels.

-

Metal Chelation: Lipoic acid can chelate transition metals like iron and copper, preventing them from participating in radical-generating reactions.

Modulation of Signaling Pathways

Alpha-lipoic acid is known to influence key cellular signaling pathways, particularly those related to inflammation and metabolism.

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In many disease states, NF-κB is chronically active. Alpha-lipoic acid has been shown to inhibit the activation of NF-κB.[4] This inhibition is thought to occur through several mechanisms, including preventing the degradation of the inhibitory protein IκBα.[5] Some evidence suggests this anti-inflammatory action may be independent of its antioxidant function.[6]

Caption: Inferred inhibition of the NF-κB pathway by alpha-lipoic acid.

Future Directions for Drug Development Professionals

For researchers in drug development, ethyl lipoate presents an interesting case. While its parent compound, alpha-lipoic acid, has shown therapeutic potential, its clinical utility can be limited by its pharmacokinetic profile. Ethyl lipoate, as a more lipophilic derivative, could potentially offer improved bioavailability. However, there is a clear need for further research to:

-

Determine the Pharmacokinetic Profile: Studies are required to understand the absorption, distribution, metabolism, and excretion of ethyl lipoate and to confirm its conversion to alpha-lipoic acid in vivo.

-

Directly Compare Biological Activity: Head-to-head studies comparing the antioxidant and anti-inflammatory efficacy of ethyl lipoate with alpha-lipoic acid in relevant in vitro and in vivo models are essential.

-

Explore Novel Drug Delivery Systems: Given its use in creating degradable polymers, ethyl lipoate could be investigated as a component of drug delivery systems, where it might serve both as a structural element and a therapeutic agent upon degradation.

Conclusion

Ethyl lipoate is a versatile molecule with a well-established role in the synthesis of advanced polymer materials. Its ability to introduce cleavable disulfide bonds makes it a valuable tool for creating degradable and sustainable plastics and resins. For the scientific and drug development communities, its primary interest lies in its potential to act as a more bioavailable prodrug of alpha-lipoic acid. While its biological effects are largely inferred from its parent compound, the modification of the carboxyl group presents a promising strategy to enhance the therapeutic potential of lipoic acid. Future research should focus on elucidating the specific pharmacological properties of ethyl lipoate to bridge the gap between its applications in materials science and its potential in medicine.

References

- 1. rsc.org [rsc.org]

- 2. A Greener and More Scalable Synthesis of Biogenic Polydisulfides from Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A positively charged alpha-lipoic acid analogue with increased cellular uptake and more potent immunomodulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipoic acid - biological activity and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Handling of Ethyl Lipoate in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Solubility Data

The solubility of an organic compound is a critical parameter in a wide range of scientific applications, from reaction chemistry to drug formulation. Esters, such as Ethyl Lipoate, are generally soluble in polar aprotic solvents like DMSO and polar protic solvents like ethanol.

Based on data for the parent compound, α-Lipoic Acid, the solubility of Ethyl Lipoate in both DMSO and ethanol is expected to be substantial. The solubility of both DL-α-Lipoic Acid and (R)-α-Lipoic Acid in these solvents is approximately 30 mg/mL[1][2][3]. It is important to note that the esterification of the carboxylic acid to an ethyl ester may slightly alter the solubility, but this value serves as a reliable starting point for experimental work.

Table 1: Quantitative Solubility of Lipoic Acid in Organic Solvents

| Compound | Solvent | Solubility (mg/mL) |

| DL-α-Lipoic Acid | DMSO | ~30[2] |

| DL-α-Lipoic Acid | Ethanol | ~30[2] |

| (R)-α-Lipoic Acid | DMSO | ~30[3] |

| (R)-α-Lipoic Acid | Ethanol | ~30[3] |

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the solubility of a solid organic compound, such as Ethyl Lipoate, in an organic solvent.

Materials:

-

Ethyl Lipoate (solid)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethanol, absolute

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath (optional, for temperature control)

-

Calibrated micropipettes

-

Small volume glass vials with caps

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh a small amount of Ethyl Lipoate (e.g., 50 mg) and place it into a glass vial.

-

Add a small, precise volume of the chosen solvent (DMSO or ethanol), for example, 1 mL.

-

Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and allow it to equilibrate for a set period (e.g., 24 hours) to ensure saturation. If a shaker is not available, periodic vortexing can be performed.

-

After the equilibration period, visually inspect the vial for the presence of undissolved solid. If no solid remains, add more Ethyl Lipoate in known increments until a saturated solution with excess solid is achieved.

-

-

Isolation of the Supernatant:

-

Once the solution is saturated and has equilibrated, carefully allow the excess solid to settle at the bottom of the vial.

-

Using a calibrated micropipette, withdraw a precise volume of the clear supernatant (e.g., 100 µL), being careful not to disturb the solid pellet.

-

-

Quantification:

-

The amount of dissolved Ethyl Lipoate in the supernatant can be determined by a suitable analytical method. A common method is to evaporate the solvent from the known volume of the supernatant under a stream of inert gas or in a vacuum oven and then accurately weigh the remaining solid residue.

-

Alternatively, if a suitable chromophore is present or can be derivatized, spectroscopic methods such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with a standard curve can be used for quantification.

-

-

Calculation of Solubility:

-

The solubility is calculated by dividing the mass of the dissolved Ethyl Lipoate by the volume of the solvent in which it was dissolved. The result is typically expressed in mg/mL or g/L.

-

Visualizations: Workflows and Pathways

3.1. Synthesis of Ethyl Lipoate

The synthesis of Ethyl Lipoate from Lipoic Acid is a common esterification reaction. The following diagram illustrates a typical workflow for this synthesis.

Caption: A generalized workflow for the synthesis and purification of Ethyl Lipoate.

3.2. Metabolic Pathway of Lipoic Acid

Lipoic acid is a cofactor for several mitochondrial enzymes and undergoes metabolic transformations. The following diagram outlines the key steps in the mitochondrial β-oxidation of lipoic acid[4]. While this pathway is for lipoic acid, it provides insight into the potential metabolic fate of related compounds.

Caption: Key metabolic transformations of Lipoic Acid in the body.

References

An In-depth Technical Guide on the Role of Small Molecule Inhibitors in m6A RNA Methylation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Ethyl LipotF" did not yield specific results in the context of m6A RNA methylation. "this compound" is noted as a selective FTO inhibitor.[1][2][3][4][5] This guide will focus on a well-characterized, representative small molecule inhibitor of the m6A writer complex, STM2457, to provide a comprehensive technical overview analogous to the requested content. STM2457 is a potent and selective inhibitor of METTL3.[6]

Introduction to m6A RNA Methylation

N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in eukaryotes.[1][7][8] This dynamic and reversible process is a critical regulator of RNA metabolism, influencing mRNA splicing, nuclear export, stability, and translation.[7][9] The m6A modification is installed by a methyltransferase complex, often referred to as "writers," and can be removed by demethylases known as "erasers."[7][10] The biological effects of m6A are mediated by "reader" proteins that specifically recognize and bind to the m6A-modified transcripts.[11][12]

-

Writers: The primary writer complex consists of the catalytic subunit Methyltransferase-like 3 (METTL3) in a heterodimer with METTL14, and associated regulatory proteins like WTAP.[7][10][13]

-

Erasers: The two main m6A demethylases are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5).[7][13]

-

Readers: A diverse group of proteins, including those with YTH domains (YTHDF1/2/3, YTHDC1/2), recognize m6A and dictate the functional outcome of the modification.[10]

Dysregulation of m6A methylation has been implicated in a wide range of diseases, most notably in various forms of cancer, where it can drive oncogenesis and therapeutic resistance.[10][14][15] This has made the proteins involved in the m6A pathway, particularly the writer enzyme METTL3, attractive targets for therapeutic intervention.[9][14][15]

STM2457: A First-in-Class METTL3 Inhibitor

STM2457 is a first-in-class, potent, and selective small molecule inhibitor of METTL3.[6][16] It acts as a S-adenosylmethionine (SAM)-competitive inhibitor, directly binding to the catalytic pocket of METTL3 and preventing the transfer of a methyl group to RNA.[15][17] Its development has provided a critical tool for elucidating the therapeutic potential of targeting the m6A writer complex.[15][17]

Mechanism of Action

STM2457's primary mechanism is the direct inhibition of METTL3's methyltransferase activity.[9] By blocking m6A deposition, STM2457 leads to a global reduction in m6A levels on mRNA. This alters the expression of key oncogenes by affecting the stability and translation of their transcripts.[15][18] For example, in acute myeloid leukemia (AML), STM2457 treatment has been shown to decrease m6A levels on the mRNAs of crucial leukemogenic factors like MYC, BRD4, and SP1, leading to their reduced translation and subsequent anti-leukemic effects.[15][19]

Quantitative Data Summary

The following tables summarize the key quantitative data for STM2457 and other relevant inhibitors.

Table 1: In Vitro Potency and Selectivity of METTL3 Inhibitors

| Compound | Target | Assay Type | IC50 | Kd | Notes |

| STM2457 | METTL3 | RFMS | 16.9 nM | 3.2 nM | Highly selective against a panel of other methyltransferases.[6][17] |

| STM3006 | METTL3 | RFMS | - | - | A more potent METTL3 inhibitor used in recent studies.[20] |

| Quercetin | METTL3 | LC-MS/MS | 2.73 µM | - | A natural product identified as a METTL3 inhibitor.[21][22] |

| Luteolin | METTL3 | LC-MS/MS | 6.23 µM | - | A natural product with METTL3 inhibitory activity.[21] |

| Scutellarin | METTL3 | LC-MS/MS | 19.93 µM | - | A natural product with METTL3 inhibitory activity.[21] |

Table 2: Cellular and In Vivo Activity of STM2457

| Cell Line / Model | Assay Type | IC50 / Effect | Target Genes Affected |

| MOLM-13 (AML) | Proliferation | 3.5 µM | SP1, BRD4, MYC, HOXA10[19] |

| HCT116 (CRC) | Proliferation | - | ASNS[23] |

| SW620 (CRC) | Proliferation | - | ASNS[23] |

| OSCC PDOs | Proliferation | Anticancer Activity | c-Myc[18] |

| AML PDX Models | Survival | Prolonged Survival | - |

Signaling Pathways and Logical Relationships

Inhibition of METTL3 by STM2457 impacts several critical signaling pathways implicated in cancer. The primary mechanism involves the downregulation of oncogenic proteins whose mRNAs are targets of m6A modification.

METTL3-c-Myc Signaling Pathway

In oral squamous cell carcinoma (OSCC), METTL3 inhibition by STM2457 has been shown to reduce the stability and expression of c-Myc mRNA, a key driver of cancer cell proliferation and survival.[18] This leads to the attenuation of the malignant phenotype.[18]

References

- 1. m6A | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. researchgate.net [researchgate.net]

- 3. pharmacy.nus.edu.sg [pharmacy.nus.edu.sg]

- 4. genecards.org [genecards.org]

- 5. rsc.org [rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Small-molecule and peptide inhibitors of m6A regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Frontiers | Combating cancer stem cells: RNA m6A methylation and small-molecule drug discovery [frontiersin.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Roles and therapeutic implications of m6A modification in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The m6A RNA methylation regulates oncogenic signaling pathways driving cell malignant transformation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Roles and drug development of METTL3 (methyltransferase-like 3) in anti-tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Progress in the Research and Development of METTL3 Drug Targets [synapse.patsnap.com]

- 17. | BioWorld [bioworld.com]

- 18. ascopubs.org [ascopubs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies on the Binding of Lipophilic Inhibitors to the FTO Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fat Mass and Obesity-Associated (FTO) protein is an α-ketoglutarate-dependent dioxygenase that has garnered significant attention as a therapeutic target for obesity and related metabolic disorders, as well as various cancers.[1][2] FTO functions as an RNA demethylase, primarily targeting N6-methyladenosine (m6A), the most prevalent internal modification in eukaryotic mRNA.[1][3] By removing this methyl mark, FTO influences mRNA stability, splicing, and translation, thereby regulating critical cellular pathways.[4] The development of small molecule inhibitors that can modulate FTO activity is a key area of research. This guide provides an in-depth overview of the foundational studies on the binding of lipophilic inhibitors to FTO, with a focus on meclofenamic acid (MA) and its derivatives as illustrative examples, in lieu of the non-publicly documented "Ethyl LipotF".

Quantitative Data on FTO Inhibitor Binding

The following tables summarize the in vitro inhibitory activities of selected lipophilic compounds against the FTO protein. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Meclofenamic Acid and its Derivatives against FTO

| Compound | IC50 (μM) | Assay Method | Reference |

| Meclofenamic Acid (MA) | 12.5 ± 1.8 | Fluorescence-based demethylation assay | [5] |

| FB23 | 0.06 | Not specified | [2] |

| FB23-2 | 2.6 | Not specified | [5] |

| FTO-02 | 2.2 | Fluorescence-based demethylation assay | [5] |

| FTO-04 | 3.4 | Fluorescence-based demethylation assay | [5] |

Table 2: IC50 Values of Other Noteworthy FTO Inhibitors

| Compound | IC50 (μM) | Assay Method | Reference |

| FTO-IN-14 | 0.45 | Not specified | [2] |

| MO-I-500 | 8.7 | Demethylation assay with artificial substrate | [2] |

| 18077 | 1.43 | HPLC-MS/MS | [6] |

| 18097 | 0.64 | HPLC-MS/MS | [6] |

| Rhein | Not specified, first substrate-competitive inhibitor | Not specified | [3] |

| CHTB | Not specified, binds in a specific manner | X-ray Crystallography | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of foundational studies. Below are protocols for key experiments used to characterize the binding and inhibitory activity of compounds against FTO.

Fluorescence-Based FTO Demethylation Assay

This assay is used to determine the in vitro inhibitory activity of compounds against FTO by measuring the demethylation of a methylated RNA substrate.

-

Principle: A biotinylated RNA substrate containing m6A is incubated with recombinant FTO protein in the presence of necessary cofactors (Fe(II), α-ketoglutarate, L-ascorbate). The reaction mixture is then transferred to a neutravidin-coated plate. The amount of remaining m6A is detected using an m6A-specific antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is inversely proportional to FTO activity.

-

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM NaHEPES pH 6, 300 μM 2-oxoglutarate, 300 μM (NH4)2Fe(SO4)2·6H2O, and 2 mM L-ascorbate).[5]

-

Add the biotinylated m6A-containing RNA substrate to the reaction buffer.

-

Add the test inhibitor at various concentrations (typically a serial dilution).

-

Initiate the reaction by adding purified recombinant FTO protein.

-

Incubate the reaction mixture for a defined period (e.g., 2 hours) at room temperature.[5]

-

Transfer the reaction mixture to neutravidin-coated 96-well plates and incubate overnight at 4°C to allow for binding of the biotinylated RNA.[5]

-

Wash the plates and block with a suitable blocking buffer.

-

Add an m6A-specific primary antibody and incubate for 1 hour at room temperature.[5]

-

Wash the plates and add an HRP-conjugated secondary antibody, followed by incubation for 1 hour at room temperature.[5]

-

After a final wash, add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

-

Calculate the IC50 value by plotting the percentage of FTO inhibition against the logarithm of the inhibitor concentration.

-

HPLC-MS/MS-Based FTO Demethylation Assay

This method provides a highly sensitive and quantitative measurement of FTO activity by directly detecting the levels of m6A and its demethylated product, adenosine (A), in an RNA substrate.

-

Principle: An m6A-containing RNA oligonucleotide is incubated with FTO. The reaction is stopped, and the RNA is digested into single nucleosides. The amounts of m6A and A are then quantified using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

-

Protocol:

-

Perform the enzymatic reaction in a buffer containing the m6A RNA substrate, FTO, and cofactors.

-

Incubate with varying concentrations of the test inhibitor.

-

Stop the reaction (e.g., by heat inactivation or addition of a chelating agent).

-

Digest the RNA substrate to single nucleosides using enzymes like nuclease P1 and alkaline phosphatase.

-

Analyze the resulting nucleoside mixture by HPLC-MS/MS to quantify the amounts of m6A and A.[6]

-

Determine the percentage of inhibition by comparing the ratio of m6A to A in the presence and absence of the inhibitor.

-

Calculate the IC50 value from the dose-response curve.

-

Fluorescence Polarization (FP) Assay

The FP assay is a powerful tool to study the direct binding of a fluorescently labeled small molecule inhibitor to its target protein.

-

Principle: A fluorescently labeled inhibitor (probe) is excited with polarized light. When the probe is unbound and tumbles rapidly in solution, the emitted light is depolarized. Upon binding to a larger molecule like FTO, the tumbling rate slows down, and the emitted light remains polarized. Unlabeled inhibitors can compete with the fluorescent probe for binding to FTO, resulting in a decrease in fluorescence polarization.

-

Protocol:

-

A fluorescently labeled version of a known FTO inhibitor is incubated with purified FTO protein in a suitable buffer.

-

The fluorescence polarization is measured.

-

A competition experiment is performed by adding increasing concentrations of the unlabeled test compound.

-

A decrease in fluorescence polarization indicates that the test compound is displacing the fluorescent probe from the FTO binding site.[6]

-

The binding affinity (Ki or IC50) of the test compound can be determined from the competition curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways involving FTO and a typical workflow for FTO inhibitor screening.

FTO's Role in WNT Signaling

FTO has been shown to regulate the WNT signaling pathway.[8][9] FTO depletion can lead to the upregulation of DKK1, an inhibitor of the canonical WNT/β-Catenin pathway, while simultaneously activating the noncanonical WNT/PCP pathway.[8][9]

Caption: FTO's regulatory role in WNT signaling pathways.

FTO and TGF-β Signaling Pathway

Research has indicated that FTO can regulate the TGF-β signaling pathway through its m6A demethylase activity, impacting processes like trophoblast invasion and proliferation.[10]

Caption: FTO's influence on the TGF-β signaling pathway.

Experimental Workflow for FTO Inhibitor Screening

The process of identifying and characterizing novel FTO inhibitors typically follows a multi-step workflow, from initial high-throughput screening to more detailed mechanistic studies.

Caption: A typical workflow for FTO inhibitor screening.

Conclusion

The study of FTO inhibitors is a rapidly evolving field with significant therapeutic potential. While the specific compound "this compound" is not documented in public research, the principles of FTO inhibition by lipophilic molecules are well-established through studies of compounds like meclofenamic acid and its derivatives. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers engaged in the discovery and development of novel FTO modulators. The visualization of FTO's involvement in key signaling pathways further underscores its importance as a drug target. Future research will likely focus on developing more potent and selective FTO inhibitors with favorable pharmacokinetic properties for clinical applications.

References

- 1. FTO Gene Polymorphisms at the Crossroads of Metabolic Pathways of Obesity and Epigenetic Influences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Inhibitor of the Obesity-Related Protein FTO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FTO protein regulates the TGF-β signalling pathway through RNA N6-methyladenosine modification to induce unexplained recurrent spontaneous abortion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Small Molecules on Global m6A Levels in Cancer Cells: A Technical Guide

Disclaimer: As of the latest literature review, no direct studies have been published investigating the specific effects of ethyl lipoate on global N6-methyladenosine (m6A) levels in cancer cells. Therefore, this guide provides a comprehensive framework for researchers and drug development professionals on how to assess the potential impact of a compound, such as ethyl lipoate, on global m6A modifications. The experimental protocols and conceptual pathways described herein are based on established methodologies and the current understanding of m6A regulation in the context of cancer.

Introduction to m6A RNA Methylation in Cancer

N6-methyladenosine (m6A) is the most abundant internal modification found in eukaryotic messenger RNA (mRNA) and non-coding RNAs.[1][2] This dynamic and reversible epigenetic mark plays a critical role in regulating various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[1] The m6A modification is installed by a methyltransferase complex ("writers"), removed by demethylases ("erasers"), and recognized by specific RNA-binding proteins ("readers") that mediate its downstream effects.[1][2][3]

The key players in this regulatory network include:

-

Writers (Methyltransferases): The primary writer complex consists of METTL3 (the catalytic subunit) and METTL14, along with other regulatory proteins like WTAP.[2][3]

-

Erasers (Demethylases): FTO (fat mass and obesity-associated protein) and ALKBH5 are the two known demethylases that reverse the m6A modification.[2][3]

-

Readers (m6A-binding proteins): The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) and other proteins like IGF2BPs recognize m6A-modified RNA and influence its fate.[1][2][3]

Dysregulation of these m6A regulators is frequently observed in various cancers, leading to aberrant gene expression that can promote tumor initiation, progression, metastasis, and drug resistance.[3][4][5] Consequently, the enzymes that modulate m6A levels have emerged as promising therapeutic targets for cancer treatment.

Hypothetical Data on Ethyl Lipoate's Effect on Global m6A Levels

While no specific data exists for ethyl lipoate, a crucial step in evaluating any new compound is to quantify its impact on global m6A levels in different cancer cell lines. The results would typically be presented in a structured format for clear comparison.

Table 1: Hypothetical Quantitative Analysis of Global m6A RNA Methylation. This table illustrates how data on the effect of a test compound like ethyl lipoate on global m6A levels in various cancer cell lines would be presented. The values shown are for exemplary purposes only.

| Cell Line | Cancer Type | Treatment | Concentration (µM) | Duration (hr) | Global m6A Level (% of Control) | p-value |

| HeLa | Cervical Cancer | Vehicle (DMSO) | - | 48 | 100 ± 5.2 | - |

| HeLa | Cervical Cancer | Ethyl Lipoate | 50 | 48 | 85 ± 4.1 | < 0.05 |

| HeLa | Cervical Cancer | Ethyl Lipoate | 100 | 48 | 62 ± 3.7 | < 0.01 |

| A549 | Lung Cancer | Vehicle (DMSO) | - | 48 | 100 ± 6.8 | - |

| A549 | Lung Cancer | Ethyl Lipoate | 50 | 48 | 92 ± 5.5 | > 0.05 |

| A549 | Lung Cancer | Ethyl Lipoate | 100 | 48 | 78 ± 4.9 | < 0.05 |

| MCF-7 | Breast Cancer | Vehicle (DMSO) | - | 48 | 100 ± 4.5 | - |

| MCF-7 | Breast Cancer | Ethyl Lipoate | 50 | 48 | 115 ± 6.1 | < 0.05 |

| MCF-7 | Breast Cancer | Ethyl Lipoate | 100 | 48 | 132 ± 7.3 | < 0.01 |

Experimental Protocols for Quantifying Global m6A Levels

To investigate the effect of a compound like ethyl lipoate on global m6A levels, a standardized and reproducible experimental workflow is essential. A widely used method is a colorimetric ELISA-based assay, which offers high sensitivity and throughput.[6]

Cell Culture and Treatment

-

Cell Seeding: Plate the desired cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate culture vessels and grow them to a confluence of 70-80% in their recommended growth medium.

-

Compound Preparation: Prepare stock solutions of ethyl lipoate in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete growth medium to achieve the final desired concentrations. A vehicle control containing the same concentration of the solvent should always be included.

-

Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of the test compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Total RNA Extraction

-

Cell Lysis: After incubation, harvest the cells and lyse them using a TRIzol-based reagent or a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Purification: Purify the total RNA from the lysate, typically involving phase separation with chloroform and precipitation with isopropanol.

-

RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol to remove impurities, air-dry the pellet briefly, and resuspend it in RNase-free water.

-

Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 and A260/A230 ratios. The integrity of the RNA can be checked by gel electrophoresis.

Global m6A Quantification (Colorimetric ELISA-based Assay)

This protocol is based on commercially available kits, such as the EpiQuik™ m6A RNA Methylation Quantification Kit.[6][7]

-

RNA Binding: Add 100-300 ng (optimally 200 ng) of total RNA to the wells of a microplate that are coated with an RNA high-binding solution.[8] Incubate at 37°C for 90 minutes to allow the RNA to bind.

-

Washing: Wash the wells three times with a wash buffer to remove unbound RNA.

-

Antibody Incubation: Add a specific capture antibody against m6A to each well and incubate at room temperature for 60 minutes.

-

Secondary Antibody Incubation: Wash the wells again and then add a detection antibody (e.g., an HRP-conjugated secondary antibody). Incubate at room temperature for 30 minutes.

-

Signal Development: After a final wash series, add a colorimetric substrate to the wells and incubate in the dark for 5-15 minutes.[9] The substrate will react with the HRP enzyme to produce a colored product.

-

Stopping the Reaction: Add a stop solution to each well to terminate the reaction.

-

Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate spectrophotometer. The intensity of the color is directly proportional to the amount of m6A in the RNA sample.

-

Quantification: Calculate the amount of m6A in the samples by comparing their absorbance readings to a standard curve generated using known concentrations of m6A.

Visualizing Experimental and Signaling Pathways

Experimental Workflow

The following diagram outlines the general workflow for assessing the impact of a test compound on global m6A levels in cancer cells.

Figure 1. Workflow for quantifying global m6A levels in cancer cells after compound treatment.

The m6A Regulatory Pathway in Cancer

The balance of m6A modification is crucial, and its disruption can have profound effects on cancer-related signaling pathways. The following diagram illustrates the core machinery of m6A regulation and its downstream consequences.

Figure 2. The m6A RNA methylation regulatory pathway and its impact on cancer.

Conclusion

Investigating the influence of novel compounds like ethyl lipoate on the m6A epitranscriptome is a promising avenue for cancer research and drug development. Although direct evidence for ethyl lipoate is currently lacking, the methodologies and conceptual frameworks presented in this guide provide a clear path for such an evaluation. By quantifying global m6A levels and understanding the underlying regulatory pathways, researchers can uncover new therapeutic strategies that target the dynamic landscape of RNA methylation in cancer.

References

- 1. RNA m6A methylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of m6A RNA Methylation in Cancer: Implication for Nature Products Anti-Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of m6A writers, erasers and readers in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of writers, erasers and readers within miRNA-related m6A modification in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research progress concerning m6A methylation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epigentek.com [epigentek.com]

- 7. epigentek.com [epigentek.com]

- 8. m6A RNA Methylation Assay Kit (Colorimetric), Research Kits - Epigenetics [epigenhub.com]

- 9. raybiotech.com [raybiotech.com]

Preliminary In Vitro Efficacy of Ethyl LipotF: A Technical Overview

Disclaimer: The following document is a representative technical guide compiled based on established in vitro methodologies for assessing lipolysis. As of the latest literature search, no specific compound named "Ethyl LipotF" has been identified in published scientific studies. Therefore, the data, protocols, and pathways described herein are illustrative and based on general principles of adipocyte biology to serve as a framework for evaluating a hypothetical compound with lipolytic activity.

Introduction

Lipolysis, the metabolic process of breaking down triglycerides into free fatty acids (FFAs) and glycerol, is a critical pathway in energy homeostasis.[1][2] Dysregulation of this process is implicated in various metabolic disorders. This document outlines the preliminary in vitro assessment of a novel compound, designated here as this compound, for its potential to modulate adipocyte lipolysis. The following sections detail the experimental protocols, quantitative results, and putative signaling pathways involved.

Quantitative Assessment of Lipolytic Activity

The lipolytic efficacy of this compound was evaluated in differentiated 3T3-L1 murine adipocytes and primary human subcutaneous adipocytes. Cells were treated with varying concentrations of this compound for 4 hours, and the release of glycerol and FFAs into the culture medium was quantified as an index of lipolysis. Isoproterenol, a non-specific β-adrenergic agonist, was used as a positive control.[3]

Table 1: Glycerol Release in 3T3-L1 Adipocytes

| Treatment Group | Concentration (µM) | Glycerol Release (nmol/mg protein) | Fold Change vs. Vehicle |

| Vehicle Control | - | 15.2 ± 1.8 | 1.0 |

| This compound | 1 | 28.9 ± 2.5 | 1.9 |

| This compound | 10 | 55.1 ± 4.1 | 3.6 |

| This compound | 50 | 88.7 ± 6.3 | 5.8 |

| Isoproterenol | 10 | 112.5 ± 9.7 | 7.4 |

Table 2: Free Fatty Acid (FFA) Release in Primary Human Adipocytes

| Treatment Group | Concentration (µM) | FFA Release (nmol/mg protein) | Fold Change vs. Vehicle |

| Vehicle Control | - | 42.6 ± 3.9 | 1.0 |

| This compound | 1 | 75.1 ± 6.2 | 1.8 |

| This compound | 10 | 158.2 ± 12.5 | 3.7 |

| This compound | 50 | 251.3 ± 20.8 | 5.9 |

| Isoproterenol | 10 | 315.8 ± 28.4 | 7.4 |

Experimental Protocols

Cell Culture and Differentiation

-

3T3-L1 Preadipocytes: Murine 3T3-L1 preadipocytes were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce differentiation, confluent cells were treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin for 48 hours.[4] Following induction, cells were maintained in DMEM with 10% FBS and 1.7 µM insulin for an additional 6-8 days to allow for lipid droplet accumulation.

-

Primary Human Adipocytes: Primary human subcutaneous preadipocytes were obtained from a commercial source and cultured according to the manufacturer's instructions. Differentiation was induced using a proprietary differentiation medium.

In Vitro Lipolysis Assay

-

Cell Plating: Differentiated adipocytes were seeded in 48-well plates.

-

Pre-incubation: Prior to the assay, cells were washed with phosphate-buffered saline (PBS) and incubated in serum-free DMEM for 2 hours to establish a basal metabolic state.

-

Compound Treatment: The medium was replaced with fresh serum-free DMEM containing either vehicle (0.1% DMSO), varying concentrations of this compound, or the positive control (isoproterenol).

-

Incubation: The cells were incubated at 37°C in a humidified atmosphere of 5% CO2 for 4 hours.

-

Sample Collection: After incubation, the culture medium (supernatant) was collected for the quantification of released glycerol and FFAs.

-

Quantification:

-

Glycerol Assay: The glycerol concentration in the supernatant was determined using a commercially available colorimetric assay kit, which measures the formation of a colored product at 540 nm.[5]

-

FFA Assay: The FFA concentration was measured using a colorimetric assay kit that detects the formation of a complex between FFAs and a copper-based reagent, with absorbance read at 550 nm.[5]

-

-

Data Normalization: The glycerol and FFA values were normalized to the total protein content of the cells in each well, determined by a BCA protein assay.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway for Lipolysis

The following diagram illustrates the canonical β-adrenergic signaling pathway that stimulates lipolysis in adipocytes. It is hypothesized that this compound may act on one or more components of this pathway to exert its effects.

Caption: Proposed β-adrenergic signaling pathway for the stimulation of lipolysis.

Experimental Workflow for In Vitro Lipolysis Assay

The logical flow of the experimental protocol for assessing the lipolytic activity of this compound is depicted below.

Caption: Workflow for the in vitro lipolysis assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipolysis Kits [zen-bio.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Video: Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro [app.jove.com]

An In-depth Technical Guide to the Selectivity Profile of Ethyl LipotF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile, relevant signaling pathways, and experimental methodologies associated with Ethyl LipotF, a known inhibitor of the FTO (Fat Mass and Obesity-associated) protein. FTO is an α-ketoglutarate-dependent dioxygenase that functions as an N6-methyladenosine (m⁶A) RNA demethylase, playing a crucial role in epigenetic regulation.

Selectivity Profile of FTO Inhibitors

This compound is characterized as a selective inhibitor of the FTO enzyme.[1][2][3] Its primary mechanism of action is the inhibition of FTO's demethylase activity, which results in an increased level of m⁶A methylation in mRNA.[1][2] This modulation of RNA epigenetics affects various cellular processes and makes FTO a target of significant therapeutic interest.

Table 1: Example Selectivity Profile of a Selective FTO Inhibitor (Compound 12) [4]

| Target Enzyme | Assay Type | Substrate | IC₅₀ (μM) | Selectivity vs. FTO |

| FTO | Biochemical | m³T-ssDNA | 0.8 | - |

| FTO | HPLC-based | m⁶A-ssRNA | 0.6 | - |

| ALKBH2 | Biochemical | m³T-ssDNA | 25.9 | ~32-fold |

| ALKBH3 | Biochemical | m³T-ssDNA | 66.2 | ~83-fold |

| ALKBH5 | Biochemical | m³T-ssDNA | 108.1 | ~135-fold |

| ALKBH5 | HPLC-based | m⁶A-ssRNA | 96.5 | ~161-fold |

| PHD2 | Biochemical | HIF-1α peptide | > 100 | > 125-fold |

| JMJD2A | Biochemical | H3K9me3 peptide | > 300 | > 375-fold |

Data is derived from a study on a distinct FTO inhibitor and is presented here for illustrative purposes.[4]

Signaling Pathways Modulated by FTO

FTO's role as an RNA demethylase places it at a critical junction of multiple signaling pathways. Its inhibition can lead to significant downstream effects. The two primary pathways influenced by FTO activity are the WNT and TGF-β signaling cascades.

FTO and the WNT Signaling Pathway

FTO has a complex relationship with the WNT signaling pathway. Depletion or inhibition of FTO can lead to a bifurcation of WNT signaling: it attenuates the canonical WNT/β-Catenin pathway while simultaneously activating the noncanonical WNT/Planar Cell Polarity (PCP) pathway. This occurs through the upregulation of DKK1, an inhibitor of the WNT pathway.[1][5][6]

FTO and the TGF-β Signaling Pathway

FTO also regulates the Transforming Growth Factor-β (TGF-β) signaling pathway. It achieves this by controlling the m⁶A modification status of MEG3, a long non-coding RNA. By demethylating MEG3, FTO reduces its stability. A decrease in MEG3 levels leads to reduced targeting of EZH2 to the TGF-β1 promoter, thereby increasing TGF-β1 expression and activating the pathway, which can suppress trophoblast proliferation and invasion.[5][7]

Experimental Protocols

The characterization of FTO inhibitors like this compound relies on robust biochemical and cell-based assays. A common method is the in vitro fluorescence-based inhibition assay, which measures the ability of a compound to block FTO's demethylase activity on a specific fluorescently-labeled substrate.

In Vitro FTO Inhibition Assay (Fluorescence-Based)

This protocol describes a general procedure for determining the in vitro potency (IC₅₀) of an inhibitor against purified FTO enzyme.

Materials:

-

Purified recombinant human FTO protein

-

Fluorescently-labeled m⁶A-containing oligonucleotide substrate (e.g., m⁶A-Broccoli or custom probe)

-

Assay Buffer: (e.g., 50 mM HEPES, pH 7.0)

-

Cofactors: (NH₄)₂Fe(SO₄)₂·6H₂O, 2-oxoglutarate (α-KG), L-ascorbate

-

Test Inhibitor (e.g., this compound) dissolved in DMSO

-

384-well assay plates (black, low-volume)

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare fresh assay buffer containing the required cofactors (e.g., 300 μM (NH₄)₂Fe(SO₄)₂, 300 μM 2-oxoglutarate, 2 mM L-ascorbate).

-

Inhibitor Dilution: Create a serial dilution of this compound in 100% DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 1 mM).

-

Enzyme and Substrate Preparation: Dilute the FTO enzyme and the fluorescent substrate to their final working concentrations in the assay buffer.

-

Assay Reaction: a. Add a small volume (e.g., 50 nL) of the serially diluted inhibitor or DMSO (for controls) to the wells of the 384-well plate. b. Add the FTO enzyme solution to the wells and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme. c. Initiate the demethylation reaction by adding the fluorescent substrate solution to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes), protected from light.

-

Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the specific probe used.

-

Data Analysis: a. Normalize the data using controls: 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a known potent inhibitor). b. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FB23-2 | FTO inhibitor | Probechem Biochemicals [probechem.com]

- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 4. A strategy based on nucleotide specificity leads to a subfamily-selective and cell-active inhibitor of N 6-methyladenosine demethylase FTO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FTO protein regulates the TGF-β signalling pathway through RNA N6-methyladenosine modification to induce unexplained recurrent spontaneous abortion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. selleckchem.com [selleckchem.com]

Biochemical Assays for Determining the IC50 of Ethyl Lipoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Lipoate, the ethyl ester of lipoic acid, is a compound of significant interest for its potential therapeutic properties, stemming from the well-documented antioxidant and anti-inflammatory activities of its parent compound. Determining the half-maximal inhibitory concentration (IC50) of Ethyl Lipoate in various biochemical assays is a critical step in elucidating its mechanism of action and evaluating its potential as a therapeutic agent. This guide provides a comprehensive overview of key biochemical assays that can be employed to determine the IC50 of Ethyl Lipoate, focusing on its anti-inflammatory and antioxidant properties. Detailed experimental protocols, data presentation guidelines, and visualizations of relevant signaling pathways and workflows are included to facilitate rigorous and reproducible research.

Introduction to IC50 and its Importance

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. It represents the concentration of a drug or inhibitor that is required to inhibit a given biological process by 50%. The determination of IC50 values is a cornerstone of drug discovery and development, providing a standardized measure of a compound's potency. For Ethyl Lipoate, IC50 values obtained from various assays will help to characterize its inhibitory potential against specific enzymes and cellular pathways, thereby providing insights into its therapeutic promise.

Potential Biochemical Targets of Ethyl Lipoate

Based on the known biological activities of its parent compound, lipoic acid, Ethyl Lipoate is hypothesized to modulate key pathways involved in inflammation and oxidative stress. The following sections detail the biochemical assays relevant to these activities.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Key enzymatic pathways involved in the inflammatory response include the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

-

Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of these enzymes is a common strategy for anti-inflammatory drugs.

-

5-Lipoxygenase (5-LOX) Inhibition: The 5-LOX enzyme catalyzes the production of leukotrienes, another class of potent inflammatory mediators.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key factor in cellular damage and disease.

-

Xanthine Oxidase Inhibition: Xanthine oxidase is an enzyme that generates superoxide radicals, a major ROS. Its inhibition is a target for reducing oxidative stress.

Modulation of Signaling Pathways

Ethyl Lipoate may also exert its effects by modulating intracellular signaling cascades that regulate inflammation and cellular stress responses.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways are involved in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis.

Data Presentation

Clear and structured presentation of quantitative data is essential for comparison and interpretation. The following tables are templates for summarizing the IC50 values of Ethyl Lipoate obtained from the described biochemical assays.

Table 1: IC50 Values of Ethyl Lipoate for Anti-inflammatory Enzyme Inhibition

| Enzyme Target | Assay Principle | IC50 (µM) of Ethyl Lipoate | Positive Control | IC50 (µM) of Positive Control |

| COX-1 | e.g., Peroxidase activity measurement | [Experimental Data] | e.g., Indomethacin | [Experimental Data] |

| COX-2 | e.g., Peroxidase activity measurement | [Experimental Data] | e.g., Celecoxib | [Experimental Data] |

| 5-LOX | e.g., Leukotriene formation measurement | [Experimental Data] | e.g., Zileuton | [Experimental Data] |

Table 2: IC50 Values of Ethyl Lipoate for Antioxidant Enzyme Inhibition

| Enzyme Target | Assay Principle | IC50 (µM) of Ethyl Lipoate | Positive Control | IC50 (µM) of Positive Control |

| Xanthine Oxidase | e.g., Uric acid formation measurement | [Experimental Data] | e.g., Allopurinol | [Experimental Data] |

Table 3: IC50 Values of Ethyl Lipoate for Inhibition of Cellular Signaling Pathways

| Signaling Pathway | Assay Type | Readout | IC50 (µM) of Ethyl Lipoate | Positive Control | IC50 (µM) of Positive Control |

| NF-κB | Reporter Gene Assay | Luciferase activity | [Experimental Data] | e.g., BAY 11-7082 | [Experimental Data] |

| MAPK (e.g., p38) | Western Blot | Phospho-p38 levels | [Experimental Data] | e.g., SB203580 | [Experimental Data] |

Experimental Protocols

The following are detailed methodologies for the key experiments to determine the IC50 of Ethyl Lipoate. It is crucial to ensure the solubility of Ethyl Lipoate in the assay buffer; preliminary solubility tests in vehicles like DMSO or ethanol are recommended.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

TMPD (colorimetric substrate)

-

Ethyl Lipoate (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a dilution series of Ethyl Lipoate and the positive control in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (COX-1 or COX-2).

-

Add the various concentrations of Ethyl Lipoate or the positive control to the respective wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid and TMPD to all wells.

-

Immediately measure the absorbance at 595 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This assay measures the activity of 5-LOX by detecting the formation of hydroperoxides from a linoleic acid substrate. The hydroperoxides oxidize Fe2+ to Fe3+, which then forms a colored complex with thiocyanate, measured at 480-520 nm.

Materials:

-

Human recombinant 5-LOX enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Linoleic acid (substrate)

-

Ferrous sulfate

-

Ammonium thiocyanate

-

Ethyl Lipoate (dissolved in a suitable solvent)

-

Positive control (e.g., Zileuton)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a dilution series of Ethyl Lipoate and the positive control.

-

In a 96-well plate, add the assay buffer and the 5-LOX enzyme.

-

Add the different concentrations of Ethyl Lipoate or the positive control. Include a vehicle control.

-

Pre-incubate the mixture at room temperature for a specified time.

-

Initiate the reaction by adding linoleic acid.

-

Incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Stop the reaction and develop the color by adding a solution of ferrous sulfate and ammonium thiocyanate.

-

Measure the absorbance at 480-520 nm.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.

Xanthine Oxidase Inhibition Assay

Principle: This assay measures the inhibition of xanthine oxidase by monitoring the decrease in the formation of uric acid from xanthine. The production of uric acid is measured spectrophotometrically at 295 nm.

Materials:

-

Xanthine oxidase from bovine milk

-

Phosphate Buffer (e.g., 50 mM, pH 7.5)

-

Xanthine (substrate)

-

Ethyl Lipoate (dissolved in a suitable solvent)

-

Positive control (e.g., Allopurinol)

-

UV-transparent 96-well microplate

-

Microplate reader with UV capabilities

Procedure:

-

Prepare a dilution series of Ethyl Lipoate and allopurinol.

-

In a UV-transparent 96-well plate, add the phosphate buffer and the xanthine solution.

-

Add the different concentrations of Ethyl Lipoate or the positive control. Include a vehicle control.

-

Initiate the reaction by adding xanthine oxidase to all wells.

-

Immediately measure the increase in absorbance at 295 nm over time.

-

Calculate the reaction rate and the percentage of inhibition for each concentration.

-

Determine the IC50 value from the dose-response curve.

NF-κB Reporter Assay

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the NF-κB pathway by Ethyl Lipoate will result in a decrease in reporter gene expression, which is quantified by measuring the reporter protein's activity (e.g., luminescence).

Materials:

-

A stable cell line expressing an NF-κB-luciferase reporter construct (e.g., HEK293T-NF-κB-luc)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

An NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α)

-

Ethyl Lipoate (dissolved in a suitable solvent)

-

Positive control inhibitor (e.g., BAY 11-7082)

-

96-well cell culture plate

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a dilution series of Ethyl Lipoate or the positive control for a specified time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6 hours). Include unstimulated and vehicle-treated controls.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel MTT assay).

-

Calculate the percentage of inhibition of TNF-α-induced NF-κB activity and determine the IC50 value.

Western Blot Analysis for MAPK Signaling Pathway

Principle: This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway (e.g., p38, ERK1/2, JNK) in response to a stimulus and treatment with Ethyl Lipoate. Inhibition of the pathway will lead to a decrease in the levels of phosphorylated MAPK proteins.

Materials:

-

A suitable cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium

-

A stimulus to activate the MAPK pathway (e.g., Lipopolysaccharide, LPS)

-

Ethyl Lipoate (dissolved in a suitable solvent)

-

Positive control inhibitor (e.g., SB203580 for p38)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for phosphorylated and total p38, ERK, JNK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and grow to a suitable confluency.

-

Pre-treat the cells with different concentrations of Ethyl Lipoate or the positive control.

-

Stimulate the cells with LPS for a short period (e.g., 15-30 minutes). Include unstimulated and vehicle-treated controls.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.